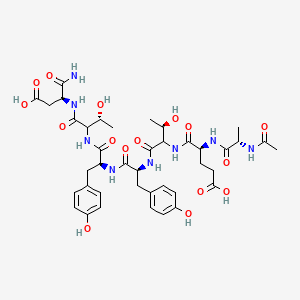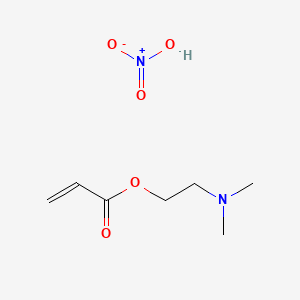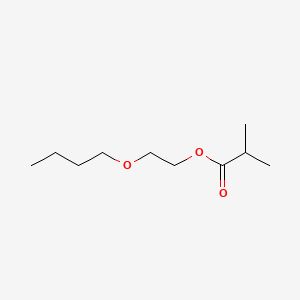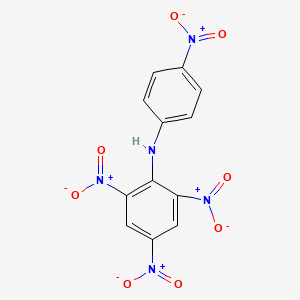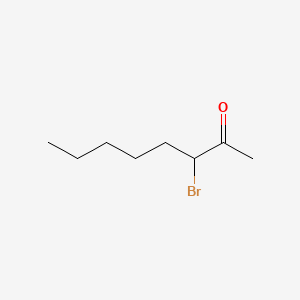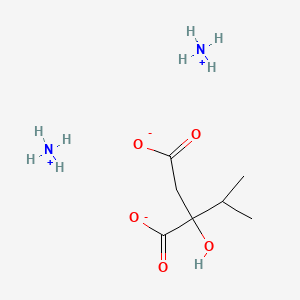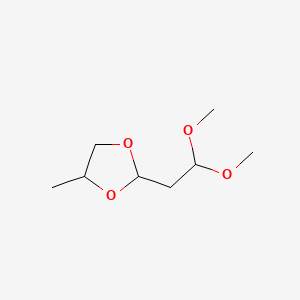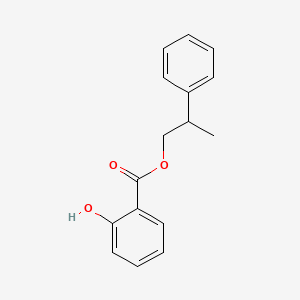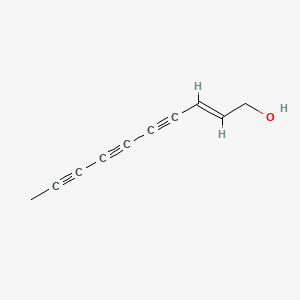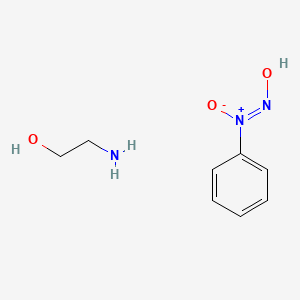
Benzyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl docosanoate, also known as docosanoic acid phenylmethyl ester, is an organic compound with the molecular formula C29H50O2. It is an ester formed from docosanoic acid and benzyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl docosanoate can be synthesized through the esterification of docosanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired quality of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl docosanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Docosanoic acid and benzaldehyde.
Reduction: Docosanol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl docosanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl docosanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with cell membranes and altering their permeability. This can lead to the inhibition of microbial growth or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of cold sores.
Comparison: Benzyl docosanoate is unique due to its combination of a long-chain fatty acid (docosanoic acid) and benzyl alcohol. This gives it distinct physicochemical properties compared to other similar compounds. For example, while benzyl benzoate is primarily used for its antiparasitic properties, this compound’s applications extend to various fields, including chemistry and industry.
Eigenschaften
CAS-Nummer |
85263-74-7 |
|---|---|
Molekularformel |
C29H50O2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
benzyl docosanoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(30)31-27-28-24-21-20-22-25-28/h20-22,24-25H,2-19,23,26-27H2,1H3 |
InChI-Schlüssel |
FYOGVGKALAEVBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

